4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptor-1 (FGFR1), which plays a crucial role in cellular signaling related to cell proliferation, survival, differentiation, migration, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a precursor compound containing the necessary functional groups to form the 1,2,5-oxadiazole ring.
Coupling reaction: The final step involves coupling the brominated intermediate with 3,4-dimethoxyphenylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium catalysts: Used for coupling reactions.
Oxidizing and reducing agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamide derivatives, while coupling reactions can produce more complex molecules with potential biological activity .
Scientific Research Applications
4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:
Medicinal chemistry: As a potential FGFR1 inhibitor, this compound is studied for its anticancer properties, particularly in the treatment of non-small cell lung cancer (NSCLC).
Biological research: The compound is used to study cellular signaling pathways involving FGFR1, which are important for understanding cell proliferation, survival, and differentiation.
Chemical biology: The compound serves as a tool for probing the function of FGFR1 in various biological processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with FGFR1. The compound binds to FGFR1 and inhibits its phosphorylation, which in turn blocks the activation of downstream signaling pathways such as the MAPK and PLCγ pathways. This inhibition leads to cell cycle arrest at the G2 phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Another FGFR1 inhibitor with similar biological activity.
2-bromo-N-(3,4-dimethylphenyl)benzamide: A compound with a similar structure but different substituents on the benzene ring.
Uniqueness
4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring, which contributes to its potent FGFR1 inhibitory activity. This structural uniqueness allows it to form multiple hydrogen bonds with FGFR1, enhancing its binding affinity and biological efficacy .
Properties
Molecular Formula |
C17H14BrN3O4 |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-8-5-11(9-14(13)24-2)15-16(21-25-20-15)19-17(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
ZCKASDCKQPQOLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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